7-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one
Description
7-(2,4-Dimethoxyphenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a dihydroquinazolinone derivative characterized by a bicyclic core structure fused with a ketone group. The compound features a 2,4-dimethoxyphenyl substituent at position 7 and a 4-methylphenylamino group at position 2.
Properties
Molecular Formula |
C23H23N3O3 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
7-(2,4-dimethoxyphenyl)-2-(4-methylanilino)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C23H23N3O3/c1-14-4-6-16(7-5-14)25-23-24-13-19-20(26-23)10-15(11-21(19)27)18-9-8-17(28-2)12-22(18)29-3/h4-9,12-13,15H,10-11H2,1-3H3,(H,24,25,26) |
InChI Key |
GFVUIHYKGWKVTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
Biological Activity
7-(2,4-Dimethoxyphenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a synthetic compound that belongs to the class of quinazoline derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects. This article explores the biological activity of this specific compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure
The chemical structure of 7-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one can be represented as follows:
This structure features a quinazoline core with two methoxy groups and an aniline substituent that may contribute to its biological properties.
Biological Activity Overview
Research indicates that quinazoline derivatives exhibit a wide range of biological activities. The specific activities of 7-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one include:
1. Anticancer Activity
Several studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds structurally related to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that similar quinazoline derivatives exhibited IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
2. Antimicrobial Properties
Quinazolines have also been evaluated for their antimicrobial properties. In vitro studies suggest that derivatives can inhibit the growth of bacteria and fungi, although specific data for this compound is limited. However, related compounds have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli .
3. Anti-inflammatory Effects
The anti-inflammatory effects of quinazoline derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. Preliminary data suggest that this compound may exert similar effects, although further studies are needed for confirmation .
Case Study 1: Anticancer Activity
In a study assessing a series of quinazoline derivatives, researchers found that a compound with a similar structure to 7-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 0.5 µM after 48 hours of exposure . This suggests that modifications to the quinazoline scaffold can enhance anticancer activity.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of various quinazoline derivatives against common bacterial strains. The study indicated that certain structural modifications led to enhanced activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL for closely related compounds .
Data Table: Biological Activity Summary
Scientific Research Applications
Biological Activities
Research indicates that this compound may exhibit a range of biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of quinazolinones can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and apoptosis. The compound's structural similarities to known anticancer agents suggest potential efficacy against various cancer types.
- Antimicrobial Properties : Preliminary investigations indicate that the compound may possess antimicrobial activity against certain bacterial strains. This is particularly relevant in the context of rising antibiotic resistance.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways could position it as a candidate for treating inflammatory diseases.
Synthesis and Optimization
The synthesis of 7-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. Optimization strategies are focused on improving yield and purity through advanced catalytic methods and controlled reaction conditions.
Case Studies
- Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry explored the antitumor properties of quinazolinones. The results indicated that derivatives similar to 7-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one exhibited significant cytotoxicity against various cancer cell lines .
- Antimicrobial Screening : Research conducted by Ayyangar et al. demonstrated that certain quinazolinone derivatives showed promising antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in treating infections .
- Inflammation Modulation : A recent study highlighted the anti-inflammatory effects of quinazolinone compounds through inhibition of NF-kB signaling pathways, indicating their therapeutic potential in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The quinazolinone scaffold is highly modular, allowing diverse substitutions that modulate activity. Key analogs include:
Pharmacological and Physicochemical Properties
- Substituents like 2,4-dimethoxyphenyl may enhance bioavailability due to increased solubility .
- Lipophilicity and Stability: The 4-methylphenylamino group in the target compound likely improves membrane permeability compared to polar groups like morpholinoethylamino (). In contrast, the trifluoromethylphenyl-piperazinyl analog () exhibits enhanced metabolic stability due to the CF3 group .
Molecular Weight and Solubility Trends
Preparation Methods
Reaction Conditions
Yield and Optimization
Table 1: Niementowski Synthesis Parameters
| Parameter | Value |
|---|---|
| Temperature | 120°C (conventional), 150°C (microwave) |
| Time | 6–8 h (conventional), 0.5 h (microwave) |
| Solvent | Toluene |
| Key Catalyst | P₂O₅ |
| Yield | 45–65% |
Rhodium-Catalyzed [2+2+2] Cycloaddition
A modern approach employs transition-metal catalysis to assemble the quinazolinone core. This method, adapted from rhodium-mediated alkyne cyclizations, uses 2-ethynylaniline and 2,4-dimethoxyphenylacetylene as precursors.
Reaction Conditions
Yield and Scalability
-
Base Yield : 70–75% (isolated).
-
Challenges : Requires strict anhydrous conditions and inert atmosphere.
Table 2: Cycloaddition Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Time | 8 h |
| Solvent | Isopropanol |
| Catalyst | [Cp*RhCl₂]₂/AgOAc |
| Yield | 70–75% |
Microwave-Assisted Oxidative Cyclization
Microwave-enhanced methods accelerate the formation of the quinazolinone ring. This route uses o-aminobenzamide derivatives and 2,4-dimethoxybenzaldehyde under oxidative conditions.
Reaction Conditions
-
Starting Materials :
-
N-(4-Methylphenyl)-2-aminobenzamide (1.0 equiv)
-
2,4-Dimethoxybenzaldehyde (1.2 equiv)
-
-
Oxidizing Agent : KMnO₄ (1.5 equiv) in DMF under microwave irradiation (300 W, 100°C, 15 minutes).
-
Mechanism :
-
Schiff base formation between the amine and aldehyde.
-
Oxidative cyclization via KMnO₄ to form the fused ring system.
-
Yield and Selectivity
-
Base Yield : 80–85% with >95% purity.
-
Advantages : Rapid, high-yielding, and amenable to automation.
Table 3: Microwave Synthesis Parameters
| Parameter | Value |
|---|---|
| Temperature | 100°C |
| Time | 15 minutes |
| Solvent | DMF |
| Oxidizing Agent | KMnO₄ |
| Yield | 80–85% |
Acid-Catalyzed Cyclodehydration of N-Acyl Anthranilamides
This method modifies the Griess synthesis by using N-(2,4-dimethoxyphenyl)anthranilamide and 4-methylphenylamine in acidic media.
Reaction Conditions
Yield and Limitations
-
Base Yield : 55–60%.
-
Drawbacks : Prolonged reaction time and moderate regioselectivity.
Table 4: Acid-Catalyzed Cyclization Parameters
| Parameter | Value |
|---|---|
| Temperature | Reflux (78°C) |
| Time | 4 h |
| Solvent | Ethanol |
| Catalyst | H₂SO₄ |
| Yield | 55–60% |
Comparative Analysis of Methods
Table 5: Method Comparison
| Method | Yield | Time | Cost | Scalability |
|---|---|---|---|---|
| Niementowski | 45–65% | 0.5–8 h | Low | Moderate |
| Rhodium Cycloaddition | 70–75% | 8 h | High | Low |
| Microwave Oxidative | 80–85% | 15 min | Moderate | High |
| Acid-Catalyzed | 55–60% | 4 h | Low | High |
Key Findings :
-
The microwave-assisted method offers superior yield and speed, making it ideal for laboratory-scale synthesis.
-
Rhodium catalysis provides high regioselectivity but is cost-prohibitive for industrial applications.
-
Niementowski synthesis remains versatile for structural analogs but requires optimization for the target compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and which characterization techniques are essential for confirming its structure?
- Methodological Answer : The compound is typically synthesized via multi-step condensation reactions involving intermediates such as 2,4-dimethoxyphenyl derivatives and 4-methylphenylamine. Key steps include cyclization under reflux conditions (e.g., using ethanol or acetonitrile as solvents) and purification via column chromatography. Essential characterization techniques include:
- Infrared (IR) spectroscopy to confirm functional groups (e.g., NH stretching at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .
- Elemental analysis to validate empirical formulas (e.g., C, H, N content within ±0.4% of theoretical values) .
- UV-Vis spectroscopy to assess electronic transitions in the quinazolinone core (λmax ~270–320 nm) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Refer to safety data sheets (SDS) for hazard identification. Key precautions include:
- Use of fume hoods and personal protective equipment (PPE) (gloves, lab coats) to avoid inhalation or skin contact.
- Storage in airtight containers under inert conditions to prevent degradation.
- Waste disposal via approved chemical waste protocols, as aromatic amines and quinazolinones may exhibit toxicity .
Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?
- Methodological Answer : Conduct systematic solubility tests in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) using UV-Vis spectrophotometry to quantify dissolved concentrations. Stability studies should include:
- Accelerated degradation tests under acidic/basic conditions (pH 3–11) and thermal stress (40–60°C).
- HPLC monitoring to track decomposition products over time .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during multi-step synthesis?
- Methodological Answer : Employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example:
- Temperature optimization : Higher temperatures (>80°C) may accelerate cyclization but risk side reactions (e.g., oxidation).
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but require rigorous drying to avoid hydrolysis .
- Real-time monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
Q. What advanced spectroscopic methods resolve ambiguities in structural elucidation of dihydroquinazolinone derivatives?
- Methodological Answer : Combine 2D NMR techniques (e.g., HSQC, HMBC) to assign complex proton environments and confirm regiochemistry. For example:
- NOESY can distinguish between axial and equatorial substituents in the dihydroquinazolinone ring .
- X-ray crystallography provides definitive proof of molecular geometry and hydrogen-bonding patterns .
Q. How should contradictory biological activity data from different studies be analyzed to establish structure-activity relationships (SAR)?
- Methodological Answer : Perform meta-analysis of published data with the following steps:
- Normalize assay conditions (e.g., cell lines, incubation times) to minimize variability.
- Cluster analysis to identify structural motifs correlated with activity (e.g., methoxy groups enhancing binding affinity).
- Molecular docking to validate hypotheses about target interactions (e.g., binding to kinase active sites) .
Q. What methodologies assess the environmental fate and ecological risks of this compound?
- Methodological Answer : Follow frameworks like INCHEMBIOL (Impact of Chemical Compounds on Biology):
- Biodegradation studies : Use OECD 301 protocols to measure microbial degradation in soil/water systems.
- Toxicity assays : Evaluate acute/chronic effects on model organisms (e.g., Daphnia magna, Danio rerio) via LC50/EC50 determinations.
- Computational modeling : Predict bioaccumulation potential using logP values and molecular weight .
Q. How can computational and experimental data be integrated to study the compound’s mechanism of action?
- Methodological Answer : Adopt a multi-scale modeling approach :
- Density Functional Theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
- Molecular Dynamics (MD) simulations to explore protein-ligand interactions over time.
- Experimental validation : Compare computational predictions with surface plasmon resonance (SPR) binding assays or enzyme inhibition studies .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activities across studies?
- Methodological Answer : Conduct dose-response validation using standardized protocols. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
